2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

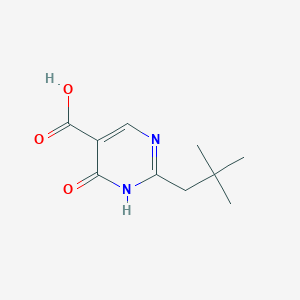

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a bicyclic core structure with a 6-oxo-1,6-dihydropyrimidine scaffold and a branched alkyl substituent (2,2-dimethylpropyl, or pivalyl group) at the C2 position. The pivalyl group may influence lipophilicity, metabolic stability, and binding interactions compared to other substituents in this chemical class.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)4-7-11-5-6(9(14)15)8(13)12-7/h5H,4H2,1-3H3,(H,14,15)(H,11,12,13) |

InChI Key |

WKTVPZNQDJHUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NC=C(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Dihydropyrimidine Carboxylic Acids

The synthesis of dihydropyrimidine-5-carboxylic acids generally follows a pathway involving:

- Formation of the pyrimidine ring through cyclization or heterocyclization reactions.

- Introduction of substituents at specific ring positions either before or after ring formation.

- Functional group transformations such as oxidation, esterification, amidation, or saponification to yield the carboxylic acid functionality.

Synthesis via Amidoxime Intermediates and Michael Addition (Literature Reference)

A prominent method involves the synthesis of the 5-hydroxypyrimidinone core starting from carbonitriles, which are converted to amidoximes by reaction with hydroxylamine. These amidoximes then undergo Michael addition with dimethyl acetylenedicarboxylate, followed by Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates. Subsequent saponification with lithium hydroxide or amidation leads to the corresponding carboxylic acids or carboxamides.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Carbonitrile + Hydroxylamine | Room temperature, aqueous or alcoholic medium | Amidoxime intermediate formation |

| Amidoxime + Dimethyl acetylenedicarboxylate | Michael addition, microwave-assisted Claisen rearrangement | Dihydroxypyrimidine methyl carboxylate |

| Saponification | LiOH, aqueous medium | Conversion to dihydroxypyrimidine carboxylic acid |

This method allows structural diversification at two points: the R1 group of the starting carbonitrile and the R2 group introduced during amidation. It has been used to synthesize a wide array of analogs with high analytical characterization standards.

Synthesis via Heterocyclization of Aminomethylidene Derivatives (Literature Reference)

Another approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide. This reaction produces 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further functionalized.

- Reaction of aminomethylidene derivative with cyanothioacetamide in ethanol.

- Acidification to pH 5 to precipitate the product.

- Yields of 68-74% for pyridine derivatives.

This method is regioselective and allows subsequent alkylation reactions at sulfur atoms, enabling further structural modifications.

Multistep Synthesis Involving Dimethyl Oxalate and Lithium Hydride (Literature Reference)

A detailed multistep synthesis of structurally related dihydropyridine carboxylic acids involves:

- Initial formation of a methoxy-substituted dihydropyridine ester via reaction of methyl 4-methoxyacetoacetate with DMFDMA (dimethylformamide dimethyl acetal) and aminoacetaldehyde dimethyl acetal.

- Reaction of this intermediate with dimethyl oxalate and lithium hydride at controlled temperatures (-25 to 40 °C) over 14 hours.

- Subsequent saponification with lithium hydroxide at low temperatures (-5 to 5 °C).

- Acidification with aqueous hydrochloric acid to precipitate the carboxylic acid.

- Extraction and purification steps to isolate the product as a solid.

Reaction Conditions Summary:

| Stage | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-methoxyacetoacetate + DMFDMA + aminoacetaldehyde dimethyl acetal | Room temp | 1.5 h | Formation of methoxy-substituted intermediate |

| 2 | Dimethyl oxalate + LiH | -25 to 40 | 14 h | Cyclization step |

| 3 | LiOH (saponification) | -5 to 5 | 1-2 h | Conversion to carboxylic acid |

| 4 | Aqueous HCl (acidification) | Below 5 | - | Precipitation of product |

This method yields the target compound as a solid after filtration and drying, providing a scalable and reproducible synthetic route.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The amidoxime-based method allows for the synthesis of a large library of analogs by varying substituents on the starting nitriles and amines, which is beneficial for medicinal chemistry applications.

- The Meldrum’s acid heterocyclization approach provides access to pyridine carboxylic acid derivatives with potential for further functionalization, though it is less directly applicable to the exact pyrimidine structure .

- The multistep synthesis involving dimethyl oxalate and lithium hydride is notable for its precise temperature control and stepwise transformations, yielding high-purity products suitable for further derivatization or biological testing.

- Careful control of reaction temperatures, especially during lithium hydride addition and saponification, is critical to avoid side reactions and maximize yield.

- Acidification steps are crucial for product isolation, often requiring low temperature and controlled pH to precipitate the carboxylic acid cleanly.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Derivatives

Pyrimidine derivatives bearing substituted phenyl groups at C2 are the most extensively explored analogs. Key examples include:

Tetrazol-1-yl and Alkoxy-Substituted Phenyl Derivatives

- Structure : 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives (e.g., compound with 4-[(3-chlorobenzyl)oxy] and 3-tetrazol-1-yl substituents).

- Activity : IC₅₀ values range from 28.8 to 629 nM against XO, with the most potent analog (IC₅₀ = 23.6 nM) rivaling febuxostat. Mixed-type inhibition suggests binding to both the active site and a subpocket of XO .

- SAR : Alkoxy chains at C4 and tetrazolyl groups at C3 enhance potency by forming hydrogen bonds and hydrophobic interactions with XO’s subpocket residues .

Cyano and Alkoxy-Substituted Phenyl Derivatives

- Structure: 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (e.g., compounds 8a–8j).

- SAR: The cyano group at C3 and alkoxy chains at C4 improve selectivity and potency compared to imidazole-based precursors .

Comparison with Target Compound

The target compound’s 2,2-dimethylpropyl group replaces the aryl substituents, likely reducing π-π stacking interactions with XO’s active site but increasing steric bulk and lipophilicity. This may alter pharmacokinetic properties (e.g., bioavailability) but compromise inhibitory potency relative to phenyl-based analogs .

Alkyl-Substituted Derivatives

2-Isopropyl-4-Methyl Analogs

- Structure : 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 949739-54-2).

- Properties: Molecular weight = 196.20 g/mol; simpler alkyl groups may enhance metabolic stability but reduce binding affinity compared to aryl-substituted analogs. No explicit activity data reported .

Cyclopropylmethyl and Sulfanyl Derivatives

- Structure : 2-(cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 1537523-75-3) and 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl) analogs.

- Limited biological data available .

Comparison with Target Compound

The 2,2-dimethylpropyl group in the target compound offers greater steric bulk than isopropyl or cyclopropylmethyl groups, which could hinder binding to XO but improve passive diffusion across membranes.

Hybrid and Dual-Target Derivatives

Dual P2Y₁/P2Y₁₂ Antagonists

- Structure : Analogs with modifications enabling dual inhibition of purinergic receptors (e.g., 2-phenyl-1H-imidazole-5-carboxamide hybrids).

- Activity : Wider therapeutic window than ticagrelor in antiplatelet assays, demonstrating the versatility of the pyrimidine scaffold .

Comparison with Target Compound

No evidence suggests the target compound exhibits dual-target activity. Its pivalyl group may limit conformational flexibility required for multi-target engagement.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

*Estimated based on structural analogs.

Table 2: Substituent Effects on XO Inhibition

Biological Activity

2-(2,2-Dimethylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyrimidine ring and various functional groups, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, cytotoxicity studies, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 225.27 g/mol

- CAS Number : 1339666-48-6

Its structure includes a branched alkyl chain at the 2-position and a keto group at the 6-position, which are crucial for its biological interactions.

Synthesis Methods

Several synthetic routes have been explored to obtain this compound. These methods often involve cyclocondensation reactions using various reagents to achieve the desired product efficiently. The synthesis is critical as it can influence the yield and purity of the compound, which in turn affects its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| U251 (glioblastoma) | 24.5 ± 1.3 | Moderate |

| PC-3 (prostate cancer) | 22.8 ± 0.9 | Moderate |

| K-562 (leukemia) | 19.4 ± 1.0 | Moderate |

| HCT-15 (colorectal cancer) | 15.7 ± 0.5 | High |

| MCF-7 (breast cancer) | 18.3 ± 0.8 | Moderate |

These results indicate that the compound exhibits moderate to high cytotoxic activity against several tumor cell lines, particularly HCT-15, where it shows significant inhibition of cell growth.

The mechanism underlying the cytotoxic effects of this compound may involve its interaction with specific cellular pathways related to apoptosis and cell proliferation. In silico docking studies have suggested that it could bind effectively to proteins involved in these pathways, such as PARP-1, which plays a crucial role in DNA repair mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Alkyl Chain Length : Variations in the length and branching of alkyl chains can significantly affect potency.

- Functional Groups : The presence of keto and carboxylic acid groups enhances reactivity and potential interactions with biological targets.

Research indicates that derivatives with longer or more branched alkyl chains often exhibit improved cytotoxic properties compared to their straight-chain counterparts.

Case Studies

- Anticancer Activity : A study involving a series of dihydropyrimidine derivatives found that modifications similar to those in this compound led to enhanced anticancer activity across multiple cell lines .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's ability to reduce tumor size in animal models when administered at specific doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.